Cas no 67586-27-0 (Leuphasyl TFA)

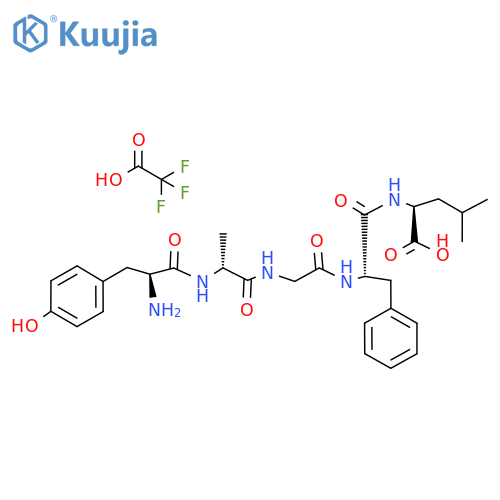

Leuphasyl TFA structure

商品名:Leuphasyl TFA

CAS番号:67586-27-0

MF:C31H40F3N5O9

メガワット:683.6726

CID:4879690

Leuphasyl TFA 化学的及び物理的性質

名前と識別子

-

- Leuphasyl TFA

-

- インチ: 1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1

- InChIKey: HUSIGOZNABTMKR-KBUZRCILSA-N

- ほほえんだ: FC(C(=O)O[H])(F)F.O=C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O)=O)=O)N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 8

- 水素結合受容体数: 13

- 重原子数: 48

- 回転可能化学結合数: 15

- 複雑さ: 968

- トポロジー分子極性表面積: 237

Leuphasyl TFA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-10 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 10mg |

¥4388.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-1 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 1mg |

¥1300.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-50 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 50mg |

¥11847.00 | 2022-04-26 | |

| TargetMol Chemicals | T20435L-25 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 25mg |

¥ 7,898 | 2023-07-11 | |

| TargetMol Chemicals | T20435L-100 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 100MG |

¥ 17,771 | 2023-07-11 | |

| TargetMol Chemicals | T20435L-5mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 5mg |

¥ 2920 | 2024-07-20 | |

| Aaron | AR01V58C-200mg |

Leuphasyl TFA |

67586-27-0 | 95% | 200mg |

$2379.00 | 2025-02-11 | |

| 1PlusChem | 1P01V500-1mg |

Leuphasyl TFA |

67586-27-0 | 98% | 1mg |

$206.00 | 2024-04-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-100 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 100MG |

¥17771.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-5 mg |

Leuphasyl TFA |

67586-27-0 | 98.79% | 5mg |

¥2925.00 | 2022-04-26 |

Leuphasyl TFA 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

67586-27-0 (Leuphasyl TFA) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬